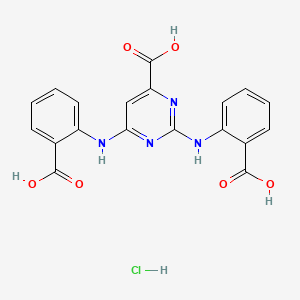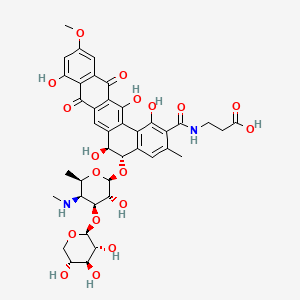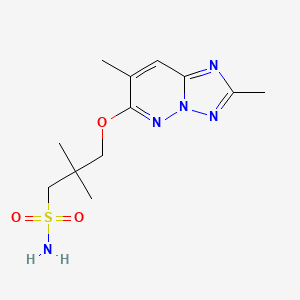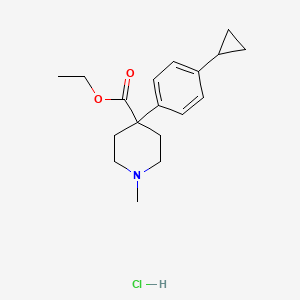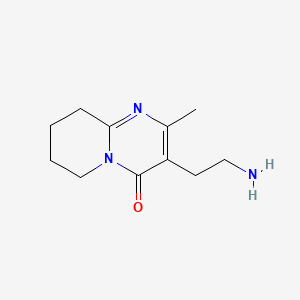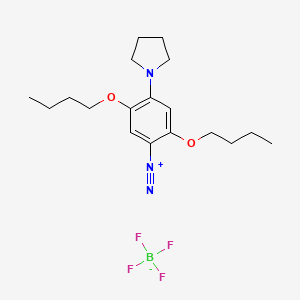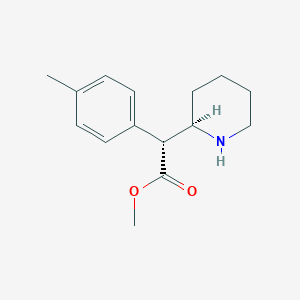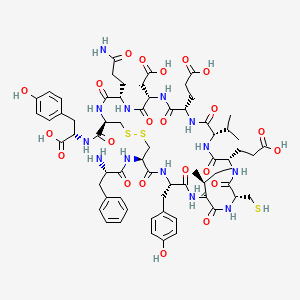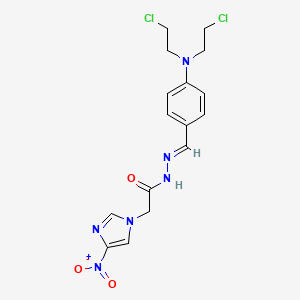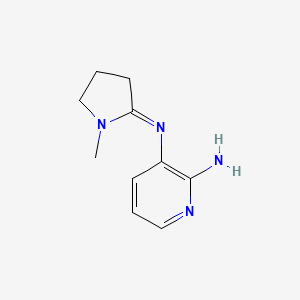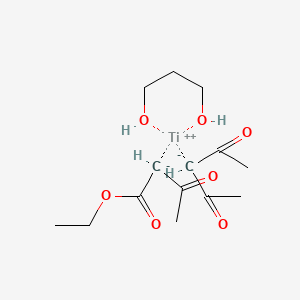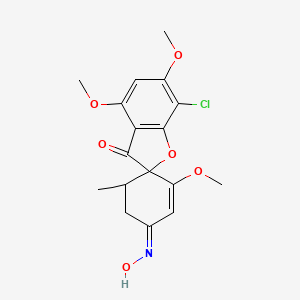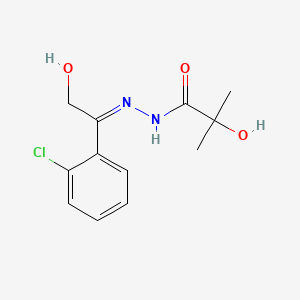
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a hydrazide group, a chlorophenyl group, and a hydroxyethylidene group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-hydroxy-2-methylpropanoic acid under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of alcohols or amines.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.
For example, the hydrazide group in the compound can form covalent bonds with enzyme active sites, leading to enzyme inhibition. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The hydroxyethylidene group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide can be compared with other similar compounds, such as:
2-Hydroxy-2-methylpropanoic acid (1-(2-bromophenyl)-2-hydroxyethylidene)hydrazide: This compound has a bromophenyl group instead of a chlorophenyl group. The presence of bromine can affect the compound’s reactivity and biological activity.
2-Hydroxy-2-methylpropanoic acid (1-(2-fluorophenyl)-2-hydroxyethylidene)hydrazide: The fluorophenyl group in this compound can influence its chemical properties and interactions with biological molecules.
2-Hydroxy-2-methylpropanoic acid (1-(2-methylphenyl)-2-hydroxyethylidene)hydrazide: The methylphenyl group can alter the compound’s hydrophobicity and reactivity compared to the chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
133662-06-3 |
|---|---|
Molekularformel |
C12H15ClN2O3 |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
N-[(E)-[1-(2-chlorophenyl)-2-hydroxyethylidene]amino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,18)11(17)15-14-10(7-16)8-5-3-4-6-9(8)13/h3-6,16,18H,7H2,1-2H3,(H,15,17)/b14-10- |
InChI-Schlüssel |
DWPDINCFFNHRHG-UVTDQMKNSA-N |
Isomerische SMILES |
CC(C)(C(=O)N/N=C(/CO)\C1=CC=CC=C1Cl)O |
Kanonische SMILES |
CC(C)(C(=O)NN=C(CO)C1=CC=CC=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


